molecular formula C14H15ClN2O3 B2866453 N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1788847-57-3

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2866453
CAS No.: 1788847-57-3
M. Wt: 294.74
InChI Key: VAUFUTJYSZPVNH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1788847-57-3) is a chemical compound with a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol . This high-purity small molecule features a 5-methylisoxazole core linked to a 2-chlorophenyl group via a methoxyethyl carboxamide chain, making it a compound of interest in several research areas. It is typically supplied with a minimum purity of 90% . As a specialized isoxazole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis and screening of novel bioactive molecules . Its structural features are similar to those studied in the development of sodium channel modulators for basic research in pain pathways, highlighting its potential relevance in early-stage pharmacological discovery . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this compound.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-7-12(17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-11(10)15/h3-7,13H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUFUTJYSZPVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and methoxyethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical outcome. The exact pathways can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (ID/Reference) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₆ClN₂O₃ (estimated) ~298.7 g/mol 2-(2-Chlorophenyl)-2-methoxyethyl Balanced lipophilicity; potential CNS activity due to methoxyethyl group.
N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (Y200-4461, ) C₁₂H₁₁ClN₂O₂ 250.68 Benzyl group (no methoxy) Lower molecular weight; reduced polarity may limit solubility.
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide (321432-31-9, ) C₁₄H₁₃ClN₂O₂ 276.72 Propenyl group at oxazole-4 Altered substituent position (C4 vs. C3) may affect binding specificity.
N-[2-(4-Sulfamoylphenyl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () C₁₉H₁₈ClN₃O₄S 427.89 Sulfamoylphenyl-ethyl group Enhanced hydrophilicity; potential for improved aqueous solubility.

Key Research Findings

Polar Groups Enhance Solubility : Sulfamoyl () or hydroxy groups () improve aqueous solubility but may require formulation adjustments for in vivo efficacy .

Chlorophenyl Moieties : The 2-chlorophenyl group is a common pharmacophore in antimicrobial and antiviral agents, as seen in and .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide, also known by its CAS number 326902-65-2, is a synthetic organic compound featuring an oxazole ring. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C14H15ClN2O3C_{14}H_{15}ClN_{2}O_{3} with a molecular weight of 294.73 g/mol. The structure features a chlorophenyl group, a methoxyethyl group, and an oxazole ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
CAS Number326902-65-2
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains and fungi, demonstrating inhibitory effects. For instance, studies have shown that oxazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. Preliminary results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair.
  • Receptor Binding: It could act as an antagonist or agonist at certain receptors related to cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazole derivatives.

Compound NameBiological ActivityReference
5-MethylisoxazoleAntimicrobial
3-(4-Chlorophenyl)-5-methylisoxazoleAnticancer
4-(Trifluoromethyl)phenyl oxazole derivativeAntiviral

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